molecular formula C13H18N2O8S B15205008 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B15205008
M. Wt: 362.36 g/mol
InChI Key: YJQYZQFBWDRAEQ-LIJGXYGRSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a thioxo-dihydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The thioxo-dihydropyrimidinyl moiety is then attached via nucleophilic substitution reactions, and the final carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: is compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H18N2O8S

Molecular Weight

362.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxo-3-propyl-2-sulfanylidenepyrimidin-1-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H18N2O8S/c1-2-4-14-5-3-6(16)15(13(14)24)23-12-9(19)7(17)8(18)10(22-12)11(20)21/h3,5,7-10,12,17-19H,2,4H2,1H3,(H,20,21)/t7-,8-,9+,10-,12-/m0/s1

InChI Key

YJQYZQFBWDRAEQ-LIJGXYGRSA-N

Isomeric SMILES

CCCN1C=CC(=O)N(C1=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCCN1C=CC(=O)N(C1=S)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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